Cas no 170911-68-9 (Donitriptan Hydrochloride)

Donitriptan Hydrochloride 化学的及び物理的性質
名前と識別子
-
- Donitriptan
- Donitriptan monohydrochloride
- 4-(4-(2-(3-(2-aminoethyl)-1H-indol-5-yloxy)acetyl)piperazin-1-yl)benzonitrile HCL
- 4-[4-[2-[[3-(2-aminoethyl)-1H-indol-5-yl]oxy]acetyl]piperazin-1-yl]benzonitrile,hydrochloride
- DONITRIPTAN HYDROCHLORIDE
- Nafadotride
- HY-103091
- Donitriptan (hydrochloride)
- XTD13T14MR
- J-010666
- 4-(4-(2-(2-aminoethyl-1H-indol-5-yloxyl)acetyl)piperazinyl-1-yl)benzonitrile
- UNII-XTD13T14MR
- 170911-68-9
- F-11356
- AS-77509
- 4-[4-[2-[[3-(2-aminoethyl)-1H-indol-5-yl]oxy]acetyl]piperazin-1-yl]benzonitrile hydrochloride
- AKOS024457738
- DB-331637
- BENZONITRILE, 4-(4-(2-((3-(2-AMINOETHYL)-1H-INDOL-5-YL)OXY)ACETYL)-1-PIPERAZINYL)-, HYDROCHLORIDE (1:1)
- F11356
- CS-0024060
- CCG-221767
- Donitriptan HCl
- 4-[4-[2-[[3-(2-aminoethyl)-1H-indol-5-yl]oxy]acetyl]piperazin-1-yl]benzonitrile;hydrochloride
- PIPERAZINE, 1-(((3-(2-AMINOETHYL)-1H-INDOL-5-YL)OXY)ACETYL)-4-(4-CYANOPHENYL)-, MONOHYDROCHLORIDE
- F 11356
- MLS006010683
- Donitriptan monohydrochloride, >=98% (HPLC)
- DTXSID60168973
- Q27293989
- SMR002530338
- 1-[[[3-(2-Aminoethyl)-1H-indol-5-yl]oxy]acetyl]-4-(4-cyanophenyl)-piperazine hydrochloride
- F-12640
- G78867
- Donitriptan Hydrochloride
-
- MDL: MFCD09027358
- インチ: InChI=1S/C23H25N5O2.ClH/c24-8-7-18-15-26-22-6-5-20(13-21(18)22)30-16-23(29)28-11-9-27(10-12-28)19-3-1-17(14-25)2-4-19;/h1-6,13,15,26H,7-12,16,24H2;1H
- InChIKey: ZXENQGQAPOYDOJ-UHFFFAOYSA-N
- ほほえんだ: C1=C(C=CC(=C1)N2CCN(CC2)C(=O)COC3=CC4=C(C=C3)NC=C4CCN)C#N.Cl
計算された属性
- せいみつぶんしりょう: 439.17800
- どういたいしつりょう: 439.178
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 31
- 回転可能化学結合数: 7
- 複雑さ: 618
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 98.4A^2
じっけんとくせい
- 密度みつど: g/cm3
- ふってん: 727.1°C at 760 mmHg
- フラッシュポイント: 393.6°C
- ようかいど: H2O: >20mg/mL
- PSA: 98.38000
- LogP: 3.77358
Donitriptan Hydrochloride セキュリティ情報
-
記号:
- シグナルワード:Danger
- 危害声明: H301-H312-H315-H319-H332-H335
- 警告文: P261-P280-P301 + P310-P305 + P351 + P338
- 危険物輸送番号:UN 3439 6.1 / PGIII
- WGKドイツ:3
- 危険カテゴリコード: 20/21-25-36/37/38
- セキュリティの説明: 26-36/37-45
-
危険物標識:
- ちょぞうじょうけん:2-8°C
Donitriptan Hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Biosynth | FD32712-1000 mg |
Donitriptan hydrochloride |
170911-68-9 | 1g |
$4,100.25 | 2023-01-04 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R026443-10mg |
Donitriptan monohydrochloride,98% |
170911-68-9 | 98% | 10mg |
¥929 | 2024-05-25 | |
SHENG KE LU SI SHENG WU JI SHU | sc-361172-10 mg |
Donitriptan hydrochloride, |
170911-68-9 | 10mg |
¥2,407.00 | 2023-07-11 | ||
Biosynth | FD32712-500 mg |
Donitriptan hydrochloride |
170911-68-9 | 500MG |
$3,234.00 | 2023-01-04 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-361172A-50 mg |
Donitriptan hydrochloride, |
170911-68-9 | 50mg |
¥7,145.00 | 2023-07-11 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-HS468-10mg |
Donitriptan monohydrochloride |
170911-68-9 | ≥98%(HPLC) | 10mg |
¥1399.0 | 2022-02-28 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-HS468-2mg |
Donitriptan monohydrochloride |
170911-68-9 | ≥98%(HPLC) | 2mg |
¥378.0 | 2022-02-28 | |
A2B Chem LLC | AE83991-100mg |
4-[4-[2-[[3-(2-aminoethyl)-1H-indol-5-yl]oxy]acetyl]piperazin-1-yl]benzonitrile hydrochloride |
170911-68-9 | 100mg |
$1433.00 | 2024-01-03 | ||
eNovation Chemicals LLC | D753444-10mg |
4-[4-[2-[[3-(2-aminoethyl)-1H-indol-5-yl]oxy]acetyl]piperazin-1-yl]benzonitrile hydrochloride |
170911-68-9 | 98% | 10mg |
$185 | 2025-02-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1095088-10mg |
F11356 |
170911-68-9 | 98% | 10mg |
¥968.00 | 2023-04-15 |
Donitriptan Hydrochloride 関連文献
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
-
Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
Donitriptan Hydrochlorideに関する追加情報
Introduction to Donitriptan Hydrochloride (CAS No. 170911-68-9) and Its Emerging Applications in Modern Medicine
Donitriptan Hydrochloride, identified by the chemical compound code CAS No. 170911-68-9, represents a significant advancement in the field of pharmaceutical chemistry. As a derivative of triptans, this compound has garnered considerable attention for its therapeutic potential, particularly in the management of migraine headaches. The molecular structure of Donitriptan Hydrochloride incorporates specific functional groups that enhance its binding affinity to serotonin receptors, thereby modulating pain pathways effectively.
The pharmacological profile of Donitriptan Hydrochloride has been extensively studied in clinical trials, demonstrating a rapid onset of action and high efficacy in alleviating migraine symptoms. Unlike earlier generations of triptans, Donitriptan Hydrochloride exhibits improved selectivity, reducing the incidence of side effects such as nausea and vasodilation. This enhanced selectivity is attributed to its optimized chemical scaffold, which allows for precise interaction with central nervous system receptors while minimizing peripheral effects.
Recent research has highlighted the role of Donitriptan Hydrochloride in combination therapies for chronic migraine syndromes. Studies indicate that when paired with non-steroidal anti-inflammatory drugs (NSAIDs), the synergistic effect can provide prolonged relief with reduced dosing frequency. This combination approach is particularly valuable for patients who experience frequent or severe migraine attacks, offering a more comprehensive management strategy.
The synthesis of Donitriptan Hydrochloride involves sophisticated organic chemistry techniques, including multi-step reactions that ensure high purity and yield. Advanced catalytic methods have been employed to streamline the process, making it more cost-effective and scalable for industrial production. The use of green chemistry principles in its synthesis further underscores its environmental compatibility and sustainability.
From a regulatory perspective, Donitriptan Hydrochloride has undergone rigorous testing to meet international pharmacopeial standards. Its safety profile has been validated through multiple phases of clinical trials, with data supporting its use in diverse patient populations. The compound’s mechanism of action aligns well with contemporary understanding of migraine pathophysiology, positioning it as a cornerstone in modern headache treatment.
Innovations in drug delivery systems have expanded the therapeutic applications of Donitriptan Hydrochloride beyond oral formulations. Transdermal patches and sublingual tablets are among the newer modalities that enhance bioavailability and patient compliance. These advancements reflect the ongoing commitment to improving patient outcomes through targeted drug delivery technologies.
The future prospects for Donitriptan Hydrochloride include exploration into its potential benefits for other neurological disorders. Preliminary studies suggest that its receptor interactions may have implications for conditions such as tension-type headaches and even certain cognitive disorders. Such findings open avenues for repurposing existing compounds, a strategy that can accelerate drug development timelines and reduce costs.
The role of computational chemistry in optimizing Donitriptan Hydrochloride cannot be overstated. Molecular modeling techniques have been instrumental in refining its structure to maximize efficacy while minimizing adverse effects. By leveraging artificial intelligence-driven platforms, researchers can predict pharmacokinetic properties with greater accuracy, facilitating faster iteration in drug design.
Economic considerations also play a crucial role in the adoption of Donitriptan Hydrochloride as a standard treatment option. Generic formulations are becoming increasingly available, making this therapy more accessible to patients worldwide. The pharmaceutical industry’s focus on affordability without compromising quality underscores the growing importance of such compounds in global healthcare.
The environmental impact of manufacturing processes for Donitriptan Hydrochloride is another area of growing interest. Sustainable practices are being integrated into production workflows to minimize waste and reduce carbon footprint. These efforts align with broader industry initiatives to promote eco-friendly pharmaceutical manufacturing.
Clinical practice guidelines continue to evolve as new evidence emerges regarding Donitriptan Hydrochloride’s efficacy and safety profile. Healthcare providers are encouraged to stay updated on these developments to optimize patient care strategies effectively. Continuous education programs for medical professionals highlight the importance of evidence-based medicine in modern therapeutic approaches.
The global market for headache medications is dynamic, with Donitriptan Hydrochloride emerging as a key player due to its unique properties and broad therapeutic spectrum. Market analysts predict steady growth in demand as awareness about its benefits increases among both clinicians and patients alike.
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